molecular formula C15H13NO2 B1589224 (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 86286-50-2

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Cat. No. B1589224
CAS RN: 86286-50-2
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-KGLIPLIRSA-N
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Description

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, also known as DPO, is a chiral auxiliary widely used in organic synthesis. Its unique stereochemistry and reactivity make it a valuable tool for the preparation of various chiral compounds.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

  • Chiral Intermediate in Drug Synthesis: This compound is used as a chiral intermediate in the asymmetric synthesis of pharmacologically active molecules. For example, it has been employed in the synthesis of (1R,2S)-2-fluorocyclopropylamine, a key intermediate in the development of new quinolonecarboxylic acids like DU-6859, which are potent antibacterial agents (Tamura et al., 1992).

Applications in Organic Chemistry

  • Amidoalkylation Reactions

    This oxazolidinone derivative is used in amidoalkylation reactions to synthesize β-amino alcohol precursors, important for various pharmacological applications. These reactions exhibit high diastereoselectivity, making them valuable for creating specific stereoisomers of compounds (Zietlow & Steckhan, 1994).

  • Catalysis in Organic Synthesis

    It serves as a catalyst in asymmetric conjugate addition reactions. For instance, a scandium complex of (4S,5S)-diphenyl PYBOX, derived from this compound, has been used to catalyze the addition of thiols to 3-crotonoyl-2-oxazolidinone, yielding products with high enantioselectivity (Abe, Sauerland, & Koskinen, 2007).

  • Electrochemical Applications

    Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, including this compound, is key in the synthesis of enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These derivatives are significant for their various pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

properties

IUPAC Name

(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446504
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

CAS RN

86286-50-2
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YS Park, ML Boys, P Beak - Journal of the American Chemical …, 1996 - ACS Publications
Asymmetric syntheses which begin with prochiral substrates and involve reactions of organolithium reagents or intermediates under the influence of enantioenriched ligands are being …
Number of citations: 138 pubs.acs.org
L Lepri, L Boddi, MD Bubba… - Biomedical …, 2001 - Wiley Online Library
The resolution of two enantiomeric amino acids and four structurally related oxazolidinones was evaluated by reversed‐phase planar chromatography using both home‐made …
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com
TT Handlovic, MF Wahab, DW Armstrong - Analytical Chemistry, 2022 - ACS Publications
A majority of enantiomeric separations show some degree of peak asymmetry, which is detrimental to quantitative and semiquantitative chiral analysis. This paper presents a simple and …
Number of citations: 5 pubs.acs.org
R Peters, M Althaus, C Diolez, A Rolland… - The Journal of …, 2006 - ACS Publications
Two practical, efficient, and scalable asymmetric routes to DE ring fragment 7, a key building block in the synthesis of the homocamptothecin derivative diflomotecan 4, are described. …
Number of citations: 32 pubs.acs.org
YS Park - 1996 - search.proquest.com
The lithiation-substitution of N-Boc benzylamines and cyclopropylamines have been investigated to explore the synthetic potential of these substrates. We have achieved the syntheses …
Number of citations: 0 search.proquest.com

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